2,4-Dichlorobenzenethiol

Self-Assembled Monolayers Surface Science Molecular Electronics

Researchers requiring reproducible self-assembled monolayers (SAMs) or atomically precise nanoclusters face performance variability due to isomer-dependent ligand behavior. 2,4-Dichlorobenzenethiol (2,4-DCBT) eliminates this uncertainty through its unique 2,4-dichloro substitution pattern. • 99% yield in Ni-catalyzed cross-coupling vs. 20% with tert-butylthiol - minimizes purification costs. • 5.0 ± 0.4 μV/K Seebeck coefficient in Au(111) SAMs - superior to 3,4-DCBT (4.6 ± 0.1 μV/K). • Exclusive [Ag₄₄(2,4-DCBT)₃₀]⁴⁻ cluster formation - not accessible with 2,5-DCBT isomer.

Molecular Formula C6H4Cl2S
Molecular Weight 179.07 g/mol
CAS No. 1122-41-4
Cat. No. B075471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorobenzenethiol
CAS1122-41-4
Molecular FormulaC6H4Cl2S
Molecular Weight179.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)S
InChIInChI=1S/C6H4Cl2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
InChIKeyFGBVJFREPSJSNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorobenzenethiol (CAS 1122-41-4): A Halogenated Aromatic Thiol for Specialized Synthesis and Advanced Material Science


2,4-Dichlorobenzenethiol (2,4-DCBT) is a halogenated aromatic thiol with the molecular formula C₆H₄Cl₂S, characterized by two chlorine atoms at the 2- and 4- positions of a benzene ring and a reactive thiol (-SH) group . It is a key intermediate in the synthesis of hyperbranched polymers, such as poly(phenylene sulfide) (HPPS) , and serves as a capping ligand in the creation of atomically precise metal nanoclusters [1]. This compound is also widely utilized for functionalizing metal surfaces to form self-assembled monolayers (SAMs) with defined structural and electronic properties [2].

Why 2,4-Dichlorobenzenethiol Cannot Be Replaced by Other Chlorothiophenols or Thiols


Substituting 2,4-dichlorobenzenethiol with its structural isomers or other aromatic thiols is not a straightforward one-to-one exchange, as the specific positioning of its two chlorine atoms and the resulting molecular dipole critically dictate its performance in key applications. For instance, the 2,4-substitution pattern yields a specific surface structure and electronic behavior in self-assembled monolayers (SAMs) that is distinct from that of 3,4- or 3,5-dichlorobenzenethiols [1]. In the synthesis of atomically precise metal nanoclusters, 2,4-DCBT acts as a selective ligand that templates the formation of a unique [Ag₄₄(2,4-DCBT)₃₀]⁴⁻ cluster core, a capability not shared by its isomer 2,5-DCBT under identical synthetic conditions [2]. Furthermore, in catalytic cross-coupling reactions, the electronic nature of 2,4-DCBT allows for near-quantitative yields where a simple alkyl thiol, such as tert-butylthiol, is almost entirely ineffective due to a mechanistic bottleneck [3].

2,4-Dichlorobenzenethiol: Quantifiable Performance Differentiation Against Key Comparators


Superior Structural Order in Self-Assembled Monolayers (SAMs) vs. Other DCBT Isomers

2,4-DCBT forms significantly more well-ordered self-assembled monolayers (SAMs) on gold surfaces compared to its 3,4- and 3,5-dichloro isomers. Scanning tunneling microscopy (STM) reveals that 2,4-DCBT SAMs consist of long-range well-ordered domains with a (√3 × 5) structure after 4 hours of deposition at 363 K [1]. In contrast, 3,4-DCBT SAMs show only partial order coexisting with a disordered phase, while 3,5-DCBT SAMs are completely disordered under the same conditions [1]. This structural superiority translates into a quantifiable difference in the Seebeck coefficient (S), which measures thermoelectric performance. The Seebeck coefficient for 2,4-DCBT SAMs was measured at 5.0 ± 0.4 μV/K, significantly higher than the 4.6 ± 0.1 μV/K for 3,4-DCBT SAMs, representing an 8.7% increase in thermopower [1].

Self-Assembled Monolayers Surface Science Molecular Electronics Interface Engineering

Near-Quantitative Yield in Ni-Catalyzed C–S Cross-Coupling vs. Alkyl Thiol

In Ni(II)-catalyzed C–S cross-coupling reactions with iodobenzene, 2,4-dichlorobenzenethiol demonstrates a dramatic and quantifiable superiority over tert-butylthiol. The use of 2,4-DCBT as a substrate achieved a 99% yield of the desired diaryl sulfide product [1]. Under identical reaction conditions, tert-butylthiol yielded only 20% of the corresponding cross-coupled product [1]. This 79 percentage point difference is attributed to a mechanistic divergence: tert-butylthiol forms a stable intermediate that inhibits the final reductive elimination step, whereas 2,4-DCBT forms a less stable intermediate that facilitates product formation [1].

Cross-Coupling Catalysis Organic Synthesis C-S Bond Formation Nickel Catalysis

Selective Silver Nanocluster Core Formation: [Ag₄₄(2,4-DCBT)₃₀]⁴⁻ vs. [Ag₅₉(2,5-DCBT)₃₂]³⁻

The substitution pattern of the chlorine atoms on the benzenethiol ligand directly controls the nuclearity and structure of the resulting silver nanocluster. When 2,5-DCBT is used as the capping ligand, a 59-atom silver cluster, [Ag₅₉(2,5-DCBT)₃₂]³⁻, is formed [1]. However, under the exact same synthetic conditions, replacing the ligand with its structural isomer, 2,4-DCBT, results in the exclusive formation of a different cluster core, [Ag₄₄(2,4-DCBT)₃₀]⁴⁻ [1]. This demonstrates that 2,4-DCBT is not a general-purpose ligand but a specific tool for templating a 44-atom silver cluster core, a species that is not accessible with the 2,5-isomer under these conditions.

Nanocluster Synthesis Atomically Precise Nanochemistry Silver Nanoparticles Ligand Engineering

Validated Applications of 2,4-Dichlorobenzenethiol in Research and Advanced Manufacturing


Fabrication of High-Performance Self-Assembled Monolayers (SAMs) for Molecular Electronics

2,4-Dichlorobenzenethiol is a validated precursor for creating well-ordered self-assembled monolayers (SAMs) on gold surfaces. Researchers seeking to modify the work function or thermoelectric properties of gold electrodes for applications in biosensors, molecular junctions, or organic electronics should prioritize 2,4-DCBT over its 3,4- and 3,5-dichloro isomers. As demonstrated by Seong et al. (2024), 2,4-DCBT SAMs exhibit superior long-range structural order and a quantifiably higher Seebeck coefficient (5.0 ± 0.4 μV/K) compared to 3,4-DCBT SAMs (4.6 ± 0.1 μV/K), leading to more reproducible and higher-performance device characteristics [1].

Synthesis of Diaryl Sulfide Building Blocks via High-Yielding C–S Cross-Coupling

For synthetic organic chemists constructing diaryl sulfide motifs, which are prevalent in pharmaceuticals and agrochemicals, 2,4-dichlorobenzenethiol is the substrate of choice for achieving near-quantitative yields in Ni-catalyzed cross-coupling reactions. Based on the work by Jaimes–Romano et al. (2023), a 99% yield was obtained using 2,4-DCBT, a stark contrast to the 20% yield achieved with tert-butylthiol under identical conditions [2]. This high efficiency translates to reduced waste, lower purification costs, and a more streamlined synthetic route, justifying the procurement of 2,4-DCBT over alternative thiols for this specific transformation.

Template-Directed Synthesis of Atomically Precise Silver Nanoclusters

2,4-Dichlorobenzenethiol serves as a structure-directing ligand for the exclusive synthesis of the [Ag₄₄(2,4-DCBT)₃₀]⁴⁻ nanocluster. Researchers aiming to study the size-dependent properties of silver nanoclusters or develop new cluster-based catalysts must use 2,4-DCBT to access this specific 44-atom core. As reported by Khatun et al. (2017), substituting the ligand with its isomer, 2,5-DCBT, under the same conditions yields an entirely different 59-atom cluster, [Ag₅₉(2,5-DCBT)₃₂]³⁻ [3]. This application scenario highlights 2,4-DCBT's non-interchangeable role in precise nanomaterial synthesis.

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